(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C₁₀H₁₉N₃O. This compound is characterized by the presence of an ethoxypropyl group and a pyrazolylmethyl group attached to an amine. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves the use of bulk quantities of starting materials and reagents, along with appropriate reaction vessels and purification equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the substituting agents used.
Scientific Research Applications
(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies investigating its effects on various biological systems and pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1H-pyrazol-4-yl)methylamine: A similar compound with a pyrazolylmethyl group attached to an amine, but lacking the ethoxypropyl group.
(3-Ethoxypropyl)amine: A compound with an ethoxypropyl group attached to an amine, but lacking the pyrazolylmethyl group.
Uniqueness
(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both the ethoxypropyl and pyrazolylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups allows the compound to interact with a wider range of molecular targets and participate in diverse chemical reactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-ethoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-3-14-6-4-5-11-7-10-8-12-13-9(10)2/h8,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
VSMZSOZEBFJMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=C(NN=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.